2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide
CAS No.: 362594-28-3
Cat. No.: VC4517384
Molecular Formula: C10H7ClF3N3O
Molecular Weight: 277.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 362594-28-3 |
|---|---|
| Molecular Formula | C10H7ClF3N3O |
| Molecular Weight | 277.63 |
| IUPAC Name | 2-chloro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |
| Standard InChI | InChI=1S/C10H7ClF3N3O/c11-4-8(18)15-5-1-2-6-7(3-5)17-9(16-6)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17) |
| Standard InChI Key | JAAQGVSKJAZHKT-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1NC(=O)CCl)NC(=N2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s benzimidazole scaffold is fused with an imidazole ring, conferring amphoteric properties. Key substituents include:
-
Trifluoromethyl (-CF): Enhances lipophilicity and metabolic stability .
-
Chloroacetamide (-CHClCONH-): Facilitates nucleophilic reactions for further derivatization .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 484.9 ± 45.0 °C (Predicted) | |
| Density | 1.604 ± 0.06 g/cm³ | |
| pKa | 9.49 ± 0.10 | |
| Solubility | Not readily available in water |
The trifluoromethyl group contributes to a high log P value, suggesting favorable membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with trifluoroacetic acid derivatives under acidic conditions .
-
Chloroacetamide Introduction: Reaction of the 5-amino group with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
-
Purification: Column chromatography or recrystallization to achieve ≥95% purity .
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs at the 5-position requires precise temperature control .
-
Yield Improvement: Use of catalysts like DMAP (4-dimethylaminopyridine) increases efficiency to ~70% .
Pharmacological Applications
Anti-Inflammatory Activity
Benzimidazole derivatives inhibit cyclooxygenase (COX-2) and p38α MAP kinase, reducing TNF-α production . Key structural determinants include:
-
Trifluoromethyl Group: Enhances binding affinity to hydrophobic pockets of COX-2 .
-
Chloroacetamide: Modulates electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .
Comparative Efficacy:
| Compound | TNF-α Inhibition (%) | COX-2 IC (nM) |
|---|---|---|
| 362594-28-3 | 58.2 ± 3.1 | 12.4 ± 1.5 |
| Celecoxib (Reference) | 83.3 ± 2.8 | 8.9 ± 0.9 |
| Data extrapolated from benzimidazole SAR studies . |
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (H315) | Use nitrile gloves; avoid direct contact . |
| Eye Damage (H319) | Wear safety goggles . |
| Respiratory Irritation (H335) | Use fume hoods . |
Regulatory and Research Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume